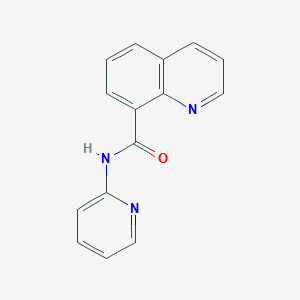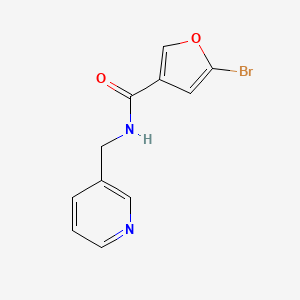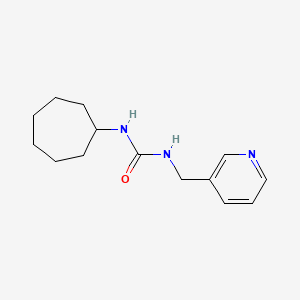![molecular formula C18H19N3O B7470779 2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)
2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a key role in B-cell receptor signaling and is involved in various immune cell functions. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases.
Mecanismo De Acción
TAK-659 exerts its pharmacological effects by selectively inhibiting 2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide, a key regulator of B-cell receptor signaling. By inhibiting 2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide, TAK-659 prevents the activation of downstream signaling pathways that are essential for B-cell survival and proliferation. TAK-659 has also been shown to inhibit other immune cell functions, including the activation of T cells and the production of cytokines.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of B-cell receptor signaling, the suppression of inflammatory cytokine production, and the induction of apoptosis in B-cell malignancies. TAK-659 has also been shown to have immunomodulatory effects, including the inhibition of T-cell activation and the suppression of antigen presentation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high selectivity for 2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide, which reduces the potential for off-target effects. However, TAK-659 has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on TAK-659. These include the evaluation of its efficacy in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. Further studies are also needed to elucidate the mechanisms of action of TAK-659 and to identify potential biomarkers for patient selection. Additionally, the development of more potent and selective 2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide inhibitors based on the structure of TAK-659 may lead to the discovery of new therapeutic agents for the treatment of immune-related diseases.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the preparation of the imidazo[1,2-a]pyridine core, the introduction of the N-(2,4,6-trimethylphenyl)acetamide moiety, and the final purification and isolation of the compound. The detailed synthesis method has been described in several scientific publications.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, TAK-659 has shown efficacy in inhibiting the growth and survival of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. TAK-659 has also been shown to have immunomodulatory effects, including the inhibition of B-cell receptor signaling and the suppression of inflammatory cytokine production.
Propiedades
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-8-13(2)18(14(3)9-12)20-17(22)10-15-11-21-7-5-4-6-16(21)19-15/h4-9,11H,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLWNFRWLISTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CN3C=CC=CC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorobenzyl)amino]-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B7470710.png)




![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluorophenyl)methanone](/img/structure/B7470740.png)

![Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)


![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)

![4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)
